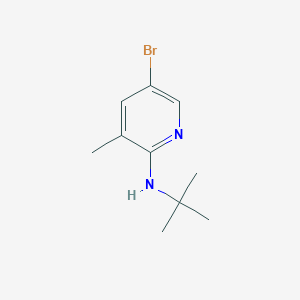
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine
Übersicht
Beschreibung
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine is a useful research compound. Its molecular formula is C10H15BrN2 and its molecular weight is 243.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure:
- Formula: C₁₀H₁₅BrN₂
- CAS Number: 1220018-82-5
- MDL Number: MFCD13562436
The synthesis of this compound typically involves the reaction of 5-bromo-3-methyl-2-pyridinamine with tert-butyl amine under controlled conditions. The reaction is usually performed in organic solvents like dichloromethane or ethanol, often under reflux conditions to ensure complete conversion and high yield. Purification methods such as recrystallization or column chromatography are employed to isolate the product in high purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines through the modulation of specific signaling pathways involved in cell growth and apoptosis. For instance, it has been shown to interact with enzymes that play crucial roles in cancer metabolism, leading to reduced viability of cancer cells in vitro .
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. This binding can alter enzyme activities or receptor functions, thereby influencing various biological processes:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell cycle regulation, leading to decreased proliferation rates in cancer cells.
- Receptor Interaction: It may also interact with receptors that modulate apoptosis, promoting programmed cell death in malignant cells .
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results indicated a Minimum Inhibitory Concentration (MIC) ranging from 16 to 64 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
Study 2: Anticancer Efficacy
In a separate investigation focusing on its anticancer properties, this compound was tested against human breast cancer cell lines. The compound exhibited an IC50 value of 10 µM, indicating effective inhibition of cell growth compared to control treatments. Mechanistic studies suggested that this effect is mediated through the induction of apoptosis and cell cycle arrest at the G1 phase .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| N-(5-bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine | Structure | Moderate Antimicrobial |
| N-(5-bromo-3-methyl-2-pyridinyl)-N-methylbenzamide | Structure | Limited Anticancer Activity |
This table highlights the unique position of this compound in comparison to similar compounds, showcasing its broad-spectrum biological activities.
Eigenschaften
IUPAC Name |
5-bromo-N-tert-butyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-7-5-8(11)6-12-9(7)13-10(2,3)4/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUCVKYAEQJDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















